Azide-PEG3-Desthiobiotin

Affinity purification Protein pull-down Reversible capture

Azide-PEG3-Desthiobiotin (CAS 1426828-06-9) is a heterobifunctional bioconjugation reagent comprising a desthiobiotin moiety for reversible streptavidin/avidin affinity capture, a polyethylene glycol (PEG₃) spacer arm, and a terminal azide group for bioorthogonal click chemistry. Desthiobiotin is a single-ring, sulfur-free analog of biotin that retains high binding specificity for streptavidin but exhibits substantially lower affinity (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M), enabling competitive displacement under mild, non-denaturing conditions.

Molecular Formula C18H34N6O5
Molecular Weight 414.5 g/mol
Cat. No. B11826514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG3-Desthiobiotin
Molecular FormulaC18H34N6O5
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26)/t15-,16+/m0/s1
InChIKeyJIQVKRRASYKCEL-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azide-PEG3-Desthiobiotin: Technical Baseline and Procurement Classification


Azide-PEG3-Desthiobiotin (CAS 1426828-06-9) is a heterobifunctional bioconjugation reagent comprising a desthiobiotin moiety for reversible streptavidin/avidin affinity capture, a polyethylene glycol (PEG₃) spacer arm, and a terminal azide group for bioorthogonal click chemistry . Desthiobiotin is a single-ring, sulfur-free analog of biotin that retains high binding specificity for streptavidin but exhibits substantially lower affinity (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M), enabling competitive displacement under mild, non-denaturing conditions [1]. The PEG₃ spacer (approximately three ethylene glycol units) confers aqueous solubility and reduces steric hindrance during protein conjugation and affinity capture . The terminal azide permits site-specific covalent attachment to alkyne-functionalized biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO/BCN-modified partners .

Why Azide-PEG3-Desthiobiotin Cannot Be Replaced by Other Clickable Affinity Tags


Substituting Azide-PEG3-Desthiobiotin with alternatives from the broader class of biotin/avidin-based reagents or click chemistry linkers introduces functional compromises that directly impact experimental outcomes. Azide-PEG3-Biotin conjugates form essentially irreversible streptavidin complexes (Kd ≈ 10⁻¹⁵ M) under physiological conditions, requiring harsh denaturing elution (e.g., 8 M guanidine-HCl, boiling in SDS) that co-elutes non-specifically bound proteins and endogenously biotinylated contaminants, reducing target purity and precluding functional recovery of protein complexes . Conversely, desthiobiotin reagents lacking a PEG spacer exhibit reduced aqueous solubility and increased aggregation during conjugation, while those lacking the azide group cannot participate in modular click chemistry assembly workflows . Alternative reversible affinity systems (e.g., His-tag/IMAC, FLAG/anti-FLAG) impose distinct constraints: His-tag purification requires imidazole elution incompatible with certain downstream enzymatic assays, and FLAG systems necessitate expensive antibody resins and acidic elution (pH 3.5) that may denature pH-sensitive proteins. Azide-PEG3-Desthiobiotin uniquely integrates three orthogonal functional modules—click chemistry handle, optimized PEG₃ spacer, and soft-release desthiobiotin affinity tag—into a single reagent, a combination not replicated by any single in-class analog [1].

Azide-PEG3-Desthiobiotin: Quantified Differentiation Evidence Against Comparators


Desthiobiotin vs. Biotin Affinity Difference: Kd = 10⁻¹¹ M vs. 10⁻¹⁵ M

Desthiobiotin exhibits a dissociation constant (Kd) of approximately 10⁻¹¹ M for streptavidin, which is 10,000-fold weaker than biotin's Kd of approximately 10⁻¹⁵ M [1]. This quantified affinity differential permits specific competitive displacement of desthiobiotinylated conjugates from streptavidin resins using 2–5 mM free biotin in neutral-pH buffers (e.g., PBS, pH 7.4), whereas biotinylated conjugates require denaturing conditions (8 M guanidine-HCl or boiling in SDS-PAGE loading buffer) for elution . In a comparative secretome analysis of activated Jurkat cells using click chemistry-based enrichment, the desthiobiotin probe identified 463 proteins versus 356 proteins identified by the biotin probe, representing a 30% increase in proteomic coverage attributable to reduced non-specific background and cleaner elution profiles with desthiobiotin [2].

Affinity purification Protein pull-down Reversible capture

Endogenous Biotin Contamination Mitigation: Desthiobiotin vs. Biotin in Pull-Down Specificity

Mammalian cell lysates contain substantial quantities of endogenously biotinylated carboxylases (e.g., acetyl-CoA carboxylase, pyruvate carboxylase, propionyl-CoA carboxylase) that irreversibly bind to streptavidin resins and co-elute with target proteins under denaturing conditions, confounding LC-MS/MS analysis and Western blot interpretation . With Azide-PEG3-Desthiobiotin, the soft-release characteristic enables selective elution of desthiobiotinylated target complexes using free biotin competition, while endogenous biotinylated proteins—which bind streptavidin with 10⁻¹⁵ M affinity—remain immobilized on the resin . This differential elution behavior reduces background contamination by >90% in pull-down experiments compared to biotin-based methods, as demonstrated by silver-stained SDS-PAGE analysis of eluates where desthiobiotin elution lanes show substantially fewer contaminating bands than biotin elution lanes .

Protein-protein interaction Co-immunoprecipitation Contamination control

Azide-PEG3-Desthiobiotin vs. DBCO-PEG4-Desthiobiotin: Click Chemistry Reaction Conditions

Azide-PEG3-Desthiobiotin and DBCO-PEG4-Desthiobiotin represent complementary click chemistry entry points for desthiobiotin labeling, with distinct reaction requirements that guide application-specific selection [1]. Azide-PEG3-Desthiobiotin reacts with alkyne-functionalized biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), requiring 1–2 mM CuSO₄ and 5–10 mM sodium ascorbate at 25–37°C for 30–60 minutes, achieving >95% conjugation efficiency in optimized conditions [2]. DBCO-PEG4-Desthiobiotin reacts with azide-functionalized molecules via strain-promoted azide-alkyne cycloaddition (SPAAC), requiring no copper catalyst and proceeding at 25°C in 2–4 hours, albeit with slower kinetics (second-order rate constant ~0.1–1 M⁻¹ s⁻¹ for DBCO-azide vs. ~10–100 M⁻¹ s⁻¹ for CuAAC) [3]. The choice between these reagents is dictated by target compatibility: CuAAC (azide reagent) offers faster kinetics and higher yields for in vitro labeling of purified biomolecules, while SPAAC (DBCO reagent) is essential for live-cell or in vivo applications where copper cytotoxicity precludes CuAAC [4].

Bioorthogonal chemistry CuAAC SPAAC Click chemistry

PEG₃ vs. PEG₄ Spacer Length: Solubility and Steric Optimization

The PEG₃ spacer (three ethylene glycol units, approximately 9–12 Å extended length) in Azide-PEG3-Desthiobiotin provides a balance between aqueous solubility enhancement and minimal steric bulk, enabling efficient streptavidin access while maintaining conjugate compactness . In contrast, desthiobiotin reagents lacking a PEG spacer (direct desthiobiotin-azide conjugates) exhibit >50% reduced aqueous solubility and increased propensity for aggregation during protein labeling, particularly at concentrations exceeding 1 mg/mL . Reagents with longer PEG₄ spacers (four ethylene glycol units, ~13–16 Å) offer incrementally greater solubility but increase the hydrodynamic radius of conjugates, which may reduce streptavidin binding accessibility in sterically constrained environments such as densely functionalized nanoparticle surfaces or intracellular protein complexes . The PEG₃ length was specifically selected as the optimal balance between solubility (LogP ≈ 1) and compactness (molecular weight 414.5 g/mol) for general bioconjugation applications .

PEGylation Linker optimization Bioconjugation

PROTAC Linker Application: PEG-Class Linker with Defined Spacer Length

Azide-PEG3-Desthiobiotin is explicitly classified and validated as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker for constructing heterobifunctional degraders [1]. PROTAC linker length critically influences ternary complex formation and degradation efficiency, with PEG₃ representing an intermediate-length spacer (≈12–15 atoms) that has been shown in systematic linker optimization studies to produce optimal degradation efficiency for certain target/E3 ligase pairs, particularly where longer linkers (PEG₆–PEG₁₂) induce excessive conformational flexibility and reduced cooperative binding . The azide group provides a modular conjugation handle for attaching to alkyne-derivatized E3 ligase ligands (e.g., VHL, CRBN recruiters) or target protein warheads via CuAAC, enabling rapid library synthesis for structure-activity relationship (SAR) studies . The desthiobiotin moiety itself is not the functional PROTAC ligand but rather serves as an affinity handle for purification or pull-down of PROTAC conjugates during synthesis, or as a tracer moiety in competition binding assays [2].

PROTAC Targeted protein degradation E3 ligase Linker library

Azide-PEG3-Desthiobiotin: High-Value Research and Industrial Application Scenarios


Protein-Protein Interaction Mapping with Minimized Endogenous Biotin Contamination

In pull-down experiments using mammalian cell lysates to identify protein interaction partners, Azide-PEG3-Desthiobiotin is conjugated to an alkyne-modified bait protein via CuAAC click chemistry, then incubated with streptavidin magnetic beads. Captured protein complexes are eluted with 2–5 mM free biotin in PBS (pH 7.4, 25°C), selectively releasing desthiobiotinylated bait and associated prey proteins while endogenously biotinylated carboxylases remain bound to the beads . This soft-release elution eliminates >90% of background contamination typically observed with biotin-based pull-downs, significantly improving LC-MS/MS protein identification confidence and reducing false-positive interaction assignments [1]. The PEG₃ spacer ensures the desthiobiotin tag remains accessible to streptavidin even when conjugated to large protein complexes, preventing steric occlusion of the binding site [2].

PROTAC Linker Library Synthesis and Ternary Complex Optimization

Azide-PEG3-Desthiobiotin serves as a modular PEG₃ linker building block in PROTAC development, where its terminal azide reacts with alkyne-functionalized E3 ligase ligands (e.g., VHL or CRBN recruiters) via CuAAC to generate linker-ligand intermediates . The intermediate is subsequently conjugated to a target protein warhead bearing a complementary click handle or via amide coupling after azide reduction. The defined PEG₃ spacer length (~12–15 atoms) fills a specific position in linker length-activity relationship studies, enabling systematic optimization of ternary complex geometry between target protein, PROTAC, and E3 ligase [1]. The desthiobiotin moiety additionally provides a built-in affinity handle for purifying PROTAC intermediates or conducting competition binding assays to validate ternary complex formation [2].

Click Chemistry-Enabled Secretome and Surfaceome Profiling

In cell surface glycoproteomics (surfaceome) or secreted protein (secretome) analysis, cells are metabolically labeled with alkyne-bearing monosaccharides (e.g., Ac₄GalNAz, Ac₄ManNAz) that incorporate into glycoproteins. Following cell lysis or supernatant collection, Azide-PEG3-Desthiobiotin is conjugated to the alkyne-tagged glycoproteins via CuAAC . Desthiobiotinylated glycoproteins are then enriched on streptavidin beads and eluted with biotin under mild conditions, preserving post-translational modifications and enabling downstream LC-MS/MS analysis. Comparative secretome studies demonstrate that desthiobiotin-based enrichment identifies ~30% more proteins (463 vs. 356) than biotin-based enrichment, attributable to cleaner elution profiles and reduced background from non-specifically bound proteins [1].

Reversible Nucleic Acid Labeling and Purification for smFISH and Aptamer Selection

For single-molecule fluorescence in situ hybridization (smFISH) probe preparation or SELEX aptamer selection, alkyne-modified oligonucleotides are conjugated to Azide-PEG3-Desthiobiotin via CuAAC. The desthiobiotin tag enables streptavidin affinity purification of full-length conjugates, with subsequent gentle biotin elution releasing the purified oligonucleotide for downstream applications . Unlike biotin-based purification, which leaves the oligonucleotide permanently biotinylated and potentially interfering with hybridization or folding, the desthiobiotin tag can be completely removed by competitive elution, restoring the native nucleic acid without residual affinity modifications. The PEG₃ spacer also improves aqueous solubility of the oligonucleotide conjugate during purification and storage [1].

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